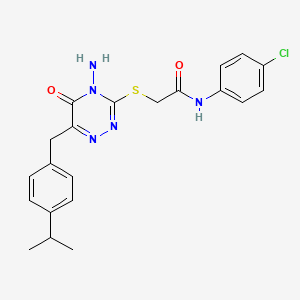

2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2S/c1-13(2)15-5-3-14(4-6-15)11-18-20(29)27(23)21(26-25-18)30-12-19(28)24-17-9-7-16(22)8-10-17/h3-10,13H,11-12,23H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWMUGYHPYWOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide is a derivative of Mannich bases, which have gained attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including:

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways.

Antibacterial Activity

The antibacterial properties of Mannich bases have also been documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be a candidate for further development as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : The presence of aromatic rings may facilitate intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Anticancer Properties : A study reported that a structurally similar Mannich base showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, suggesting improved efficacy in targeting tumor cells .

- Antibacterial Efficacy : Another research focused on the antibacterial activity of various Mannich bases against resistant strains of bacteria, highlighting their potential as new antibiotic candidates .

Q & A

Q. What are the optimal synthetic routes for 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves sequential condensation, cyclization, and thioether formation. Key steps include:

- Condensation : Reacting 4-isopropylbenzylamine with thiourea derivatives under reflux in ethanol to form the triazinone core .

- Thioether Coupling : Introducing the thioacetamide moiety via nucleophilic substitution, using DMF as a solvent and potassium carbonate as a base at 60–80°C .

- Final Acetylation : Reacting the intermediate with 4-chlorophenylacetamide chloride in dichloromethane under nitrogen atmosphere .

- Optimization : Control pH (7–8) and temperature (60–80°C) to achieve yields >75%. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the triazinone core (δ 8.2–8.5 ppm for NH, δ 160–165 ppm for carbonyl carbons) and thioether linkage (δ 3.8–4.2 ppm for SCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 498.12) and rule out impurities .

- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm, N-H bend at 3300–3500 cm) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes linked to the triazinone scaffold (e.g., dihydrofolate reductase, kinases) .

- Assay Protocols :

- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer : MTT assay on HeLa and MCF-7 cell lines at 10–100 µM .

- Dose-Response : Include positive controls (e.g., methotrexate for antifolate activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

- Methodological Answer :

- Modification Sites :

| Site | Modification | Impact |

|---|---|---|

| 4-Isopropylbenzyl | Replace with fluorobenzyl | Enhances lipophilicity and BBB penetration |

| Thioether linkage | Substitute with sulfone | Improves metabolic stability |

| 4-Chlorophenylacetamide | Introduce electron-withdrawing groups (e.g., nitro) | Adjusts receptor binding |

- Screening : Use parallel synthesis to generate analogs, followed by enzymatic inhibition assays .

Q. What computational strategies are recommended for predicting this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to DHFR (PDB ID: 1U72). Focus on hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- ADMET Prediction : Employ SwissADME to estimate logP (target: 2–3), bioavailability (≥30%), and CYP450 interactions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Data Triangulation :

Replicate Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to internal controls .

Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC values from independent labs .

Meta-Analysis : Pool data from PubChem and independent studies to identify outliers (e.g., via Grubbs’ test) .

Q. What advanced formulation strategies address this compound’s poor aqueous solubility?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility >1 mg/mL .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) prepared by solvent evaporation, achieving >80% encapsulation efficiency .

- In Vivo Validation : Conduct pharmacokinetic studies in rodents to compare bioavailability of formulated vs. free compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.